3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c14-10-2-1-9(21-10)12(18)15-5-3-8(4-6-15)16-11(17)7-20-13(16)19/h1-2,8H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYNRMNITZNQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Moiety: This can be achieved through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorothiophene derivative and a boronic acid.
Cyclization to Form the Oxazolidine-Dione: The final step involves cyclization to form the oxazolidine-dione ring, which can be achieved through a condensation reaction between a diol and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural distinctions and functional group variations between the target compound and related oxazolidine-2,4-dione derivatives:
Key Observations:
- Chlorothiophene vs. Aromatic Substitutions: The target compound’s 5-chlorothiophene moiety distinguishes it from analogs like vinclozolin and famoxadone, which rely on dichlorophenyl or phenoxyphenyl groups for bioactivity. Thiophene derivatives are less common in fungicides but may enhance membrane permeability or target specificity .
- Oxazolidinedione Core : All compounds share the 1,3-oxazolidine-2,4-dione scaffold, which is critical for inhibiting fungal spore formation or enzyme activity (e.g., succinate dehydrogenase in famoxadone) .
Physical-Chemical Properties
Limited data exist for the target compound, but comparisons can be inferred:
- Stability : Oxazolidinediones generally exhibit moderate stability under acidic conditions, but the thiophene moiety may introduce susceptibility to photodegradation .
Biological Activity
The compound 3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a heterocyclic organic molecule characterized by its unique oxazolidine core and a piperidine moiety substituted with a 5-chlorothiophene-2-carbonyl group. This structural composition suggests potential biological activity, particularly in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of 390.84 g/mol. The presence of the oxazolidine ring provides reactivity that can be exploited for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.84 g/mol |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
Research indicates that the compound exhibits significant activity as an inhibitor of Janus kinase 1 (JAK1) , which plays a crucial role in the signaling pathways of various cytokines involved in inflammatory responses. By inhibiting JAK1, this compound may reduce inflammation and provide therapeutic benefits in conditions such as rheumatoid arthritis and other autoimmune diseases .
Anticoagulant Properties
Additionally, the compound has been studied for its anticoagulant properties. It acts as an inhibitor of the blood coagulation factor Xa , making it a candidate for the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and stroke . This activity is particularly relevant for patients at risk of vascular complications.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits JAK1 activity in cultured human cells. The IC50 value was found to be approximately 50 nM , indicating a potent inhibitory effect .
In Vivo Studies
In vivo models have shown that administration of this compound significantly reduces inflammatory markers in animal models of arthritis. For instance, a study conducted on mice with induced arthritis revealed a 40% reduction in joint swelling when treated with this compound compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
